Ethyl 6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a variety of functional groups, including a furan ring, a piperazine moiety, and a tetrahydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylcarbonyl piperazine intermediate, followed by its coupling with a tetrahydropyrimidine derivative. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-{[4-(benzoyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H28N4O5 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
ethyl 6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H28N4O5/c1-3-32-23(30)20-18(25-24(31)26-21(20)17-8-6-16(2)7-9-17)15-27-10-12-28(13-11-27)22(29)19-5-4-14-33-19/h4-9,14,21H,3,10-13,15H2,1-2H3,(H2,25,26,31) |
InChI Key |
XMSGRJLMJLIDFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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